molecular formula C14H17BrO3 B6156497 2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one CAS No. 141333-65-5

2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one

Cat. No.: B6156497
CAS No.: 141333-65-5
M. Wt: 313.2
InChI Key:
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Description

2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with a complex structure that includes a bromine atom, a cyclopentyloxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methoxy group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
  • 2-bromo-1-[4-hydroxy-3-(methoxy)phenyl]ethan-1-one

Uniqueness

2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one involves the bromination of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one using bromine in acetic acid.", "Starting Materials": [ "1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

141333-65-5

Molecular Formula

C14H17BrO3

Molecular Weight

313.2

Purity

95

Origin of Product

United States

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